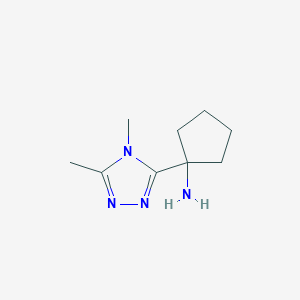
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine is a heterocyclic compound that features a triazole ring fused with a cyclopentane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with cyclopentanone under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including the formation of intermediates that are subsequently converted to the final compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor modulation, it can act as an agonist or antagonist, altering the signaling pathways and cellular responses.
Comparación Con Compuestos Similares
- 3,5-Dimethyl-4H-1,2,4-triazole
- 1,2,4-Triazole
- 1-Methylimidazole
Comparison: 1-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)cyclopentan-1-amine stands out due to its unique combination of a triazole ring and a cyclopentane moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to other triazole derivatives, it offers enhanced stability and reactivity, making it suitable for more diverse and demanding applications.
Propiedades
Fórmula molecular |
C9H16N4 |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
1-(4,5-dimethyl-1,2,4-triazol-3-yl)cyclopentan-1-amine |
InChI |
InChI=1S/C9H16N4/c1-7-11-12-8(13(7)2)9(10)5-3-4-6-9/h3-6,10H2,1-2H3 |
Clave InChI |
IWGCOGOCVMYHGD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N1C)C2(CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



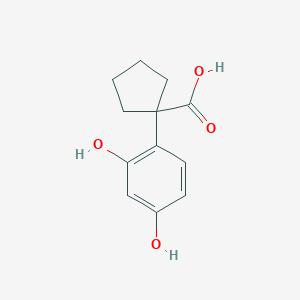

![9H-fluoren-9-ylmethyl N-[(1R)-1-cyclohexyl-2-hydroxyethyl]carbamate](/img/structure/B13475519.png)

![1-tert-butyl 2-methyl (2S)-4-{bicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13475531.png)
![tert-butyl 4-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate, Mixture of diastereomers](/img/structure/B13475533.png)

![Rac-{[(1r,3s)-3-bromocyclobutyl]methyl}benzene](/img/structure/B13475544.png)
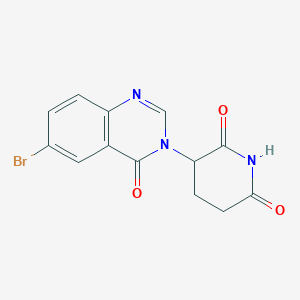
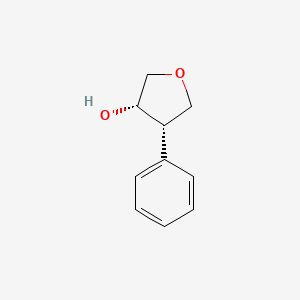
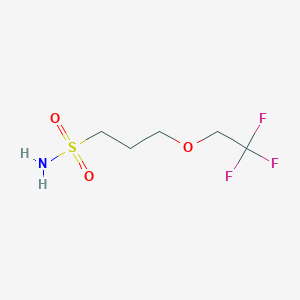
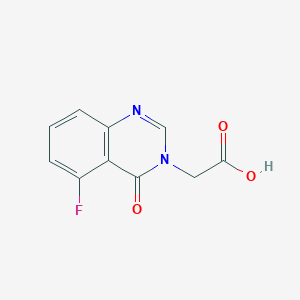
![2-{6,6-Difluorospiro[3.3]heptan-1-yl}acetic acid](/img/structure/B13475572.png)
